molecular formula C9H11N3O2 B14626333 [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea

Cat. No.: B14626333
M. Wt: 193.20 g/mol
InChI Key: KIJUNSIXYVZHMN-VZUCSPMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and urea. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized species, while reduction will produce the corresponding amine and aldehyde.

Scientific Research Applications

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: The compound has been studied for its antimicrobial and antioxidant activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(E)-(2-hydroxyphenyl)methylideneamino]urea
  • [(E)-(4-methylphenyl)methylideneamino]urea
  • [(E)-(2-hydroxy-4-methylphenyl)methylideneamino]thiourea

Uniqueness

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other Schiff bases and contributes to its specific properties and applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]urea

InChI

InChI=1S/C9H11N3O2/c1-6-2-3-7(8(13)4-6)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+

InChI Key

KIJUNSIXYVZHMN-VZUCSPMQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)N)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.